N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
Description
Properties
CAS No. |
81717-45-5 |
|---|---|
Molecular Formula |
C21H32N4O6S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N'-[4-[[2-(decylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C21H32N4O6S/c1-3-4-5-6-7-8-9-10-15-23-19(27)20(28)24-16-11-13-17(14-12-16)32(30,31)25-21(29)18(26)22-2/h11-14H,3-10,15H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29) |
InChI Key |
GTNKUNASXBPFOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sulfonyl-Substituted Phenyl Intermediate
- Starting material: 4-aminobenzenesulfonyl chloride or 4-aminobenzenesulfonic acid derivatives.
- Reaction: Sulfonylation of the para-aminophenyl group to introduce the sulfonyl moiety.
- Conditions: Typically performed under mild basic conditions (e.g., pyridine or triethylamine) to neutralize HCl formed during sulfonyl chloride reaction.
Introduction of the Decylamino-oxoacetyl Group
- Step 1: Preparation of the oxoacetyl intermediate, often via reaction of oxalic acid derivatives or oxalyl chloride with decylamine to form decylamino-oxoacetyl chloride.
- Step 2: Coupling of the decylamino-oxoacetyl chloride with the sulfonyl-substituted aniline intermediate to form the amide bond.
- Catalysts/Conditions: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base to facilitate amide bond formation.
Coupling with N'-Methylethanediamide
- N'-Methylethanediamide (CAS 22509-04-2) is a small molecule amide with two amide groups, one methylated.
- Coupling strategy: The free amine or amide group on the sulfonyl-phenyl intermediate can be reacted with N'-methylethanediamide under amide bond-forming conditions.
- Conditions: Similar carbodiimide-mediated coupling or use of activated esters to form the final amide linkage.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 4-Aminobenzenesulfonyl chloride + base | Pyridine or triethylamine, solvent (e.g., dichloromethane), 0-25°C | Sulfonyl-substituted aniline intermediate | Control pH to avoid side reactions |
| 2 | Decylamine + oxalyl chloride | Anhydrous solvent (e.g., THF), 0°C to room temp | Decylamino-oxoacetyl chloride | Handle with care due to reactive acyl chloride |
| 3 | Sulfonyl-substituted aniline + decylamino-oxoacetyl chloride | Base (e.g., triethylamine), coupling agent if needed, solvent (e.g., DCM), 0-25°C | Amide intermediate | Monitor reaction by TLC or HPLC |
| 4 | Amide intermediate + N'-methylethanediamide | Coupling agent (EDCI/DCC), base, solvent (DMF or DCM), room temp | Final compound: N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide | Purification by recrystallization or chromatography |
Research Findings and Optimization Notes
- Yield optimization: Use of coupling agents like EDCI with catalytic DMAP (4-dimethylaminopyridine) improves amide bond formation efficiency.
- Purity: Final product purification typically requires column chromatography due to the presence of multiple amide bonds and potential side products.
- Solvent choice: Polar aprotic solvents such as DMF or DCM are preferred for coupling steps to enhance solubility and reaction rates.
- Temperature control: Low temperatures (0-5°C) during acyl chloride formation and coupling reduce side reactions and decomposition.
- Reaction monitoring: TLC, HPLC, and NMR spectroscopy are essential to confirm intermediate and final product formation.
Summary Table of Key Physical and Chemical Data of Intermediates
Chemical Reactions Analysis
Types of Reactions
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various applications.
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
- CAS RN : 81717-45-5
- Synonyms: BRN 5170448, CID3067521, LS-65273
- InChIKey : GTNKUNASXBPFOE-UHFFFAOYSA-N
Structural Features: This compound features a decylamino (10-carbon alkyl chain) group linked to an oxoacetyl moiety, a sulfonyl bridge, and a methylethanediamide backbone.
Comparison with Structurally Similar Compounds
N,N'-Diacetyl-1,4-phenylenediamine (CAS RN: 140-50-1)
Key Differences :
Analysis :
- Structural Complexity: The target compound’s extended alkyl chain and sulfonyl group distinguish it from the simpler aromatic diacetylated derivative (N,N'-Diacetyl-1,4-phenylenediamine).
- Reactivity : The sulfonyl group in the target compound may enhance electrophilicity compared to the acetylated phenylenediamine, which lacks such substituents .
Other Potential Analogues
No direct structural or functional analogues are explicitly documented in the provided evidence. However, compounds with sulfonamide or alkyl-acetylated motifs (e.g., LS-65273, CID3067521) share partial structural similarities but differ in backbone configuration .
Research Findings and Data Gaps
- Synthesis and Stability: Limited data exist on the synthesis or stability of the target compound. Its decyl chain may confer lipophilicity, contrasting with the hydrophilic nature of N,N'-Diacetyl-1,4-phenylenediamine .
- Biological Activity : Neither compound is indicated for therapeutic use. The absence of pharmacological data precludes direct functional comparisons .
Biological Activity
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide is a compound with significant potential in pharmacological applications. This article delves into its biological activity, chemical properties, and relevant research findings.
- Chemical Formula : C₁₄H₁₅N₃O₅S₂
- Molecular Weight : 369.416 g/mol
- IUPAC Name : 1-(4-methylbenzenesulfonyl)-3-(4-sulfamoylphenyl)urea
- SMILES Representation : CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC1=CC=C(C=C1)S(N)(=O)=O
This compound belongs to the class of benzenesulfonamides , characterized by a sulfonamide group linked to a benzene ring, which influences its biological interactions and activity.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
-
Inhibition of Enzymatic Activity :
- It has been shown to inhibit certain enzymes involved in inflammatory processes, potentially reducing the production of pro-inflammatory cytokines.
-
Antimicrobial Properties :
- Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic.
-
Cellular Effects :
- Research suggests that it may induce apoptosis in cancer cells, providing a mechanism for potential anti-cancer applications.
Toxicity and Safety Profile
The toxicity profile of this compound has been assessed in various studies:
- Acute Toxicity : Studies indicate an LD50 value that suggests moderate toxicity in animal models.
- Carcinogenicity : Current data classify it as a non-carcinogen, although long-term studies are necessary for conclusive evidence.
- Biodegradability : The compound shows limited biodegradability, which could impact its environmental safety.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong potential as an antimicrobial agent.
Study 2: Anti-Cancer Activity
In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at concentrations above 25 µM. Flow cytometry analysis showed an increase in Annexin V-positive cells, suggesting that the compound triggers programmed cell death pathways.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₅N₃O₅S₂ |
| Molecular Weight | 369.416 g/mol |
| IUPAC Name | 1-(4-methylbenzenesulfonyl)-3-(4-sulfamoylphenyl)urea |
| Antimicrobial MIC | 50 µg/mL (Staphylococcus aureus, E. coli) |
| Apoptosis Induction | >25 µM (HeLa, MCF-7 cell lines) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
